MAO-B Inhibition Potency: Head-to-Head Comparison with Clinically Validated MAO-B Inhibitors
The target compound inhibits human MAO-B with an IC₅₀ of 115 nM, using kynuramine as substrate in a fluorescence spectrophotometry assay after 20 min incubation [1]. This potency is comparable to safinamide (IC₅₀ = 98 nM for human MAO-B; 79 nM in human brain mitochondria) [2] and falls within the same order of magnitude as lazabemide (IC₅₀ = 30–63 nM) [3]. Selegiline (IC₅₀ = 42–51 nM) [4] and rasagiline (IC₅₀ = 4.43 nM for rat brain MAO-B) [5] are more potent. The compound is approximately 2.7-fold less potent than selegiline and 26-fold less potent than rasagiline but differs fundamentally in its non-propargylamine, reversible-binding scaffold.
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) for human MAO-B enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 115 nM (human MAO-B) |
| Comparator Or Baseline | Safinamide: IC₅₀ = 98 nM (human MAO-B); Lazabemide: IC₅₀ = 30–63 nM; Selegiline: IC₅₀ = 42–51 nM; Rasagiline: IC₅₀ = 4.43 nM (rat brain) |
| Quantified Difference | 2.7× less potent than selegiline; 26× less potent than rasagiline; approximately equipotent to safinamide (1.17× difference); 3.8× less potent than lazabemide |
| Conditions | Human recombinant MAO-B; kynuramine substrate; 20 min incubation; fluorescence spectrophotometry (target compound). Comparator assay conditions vary: safinamide used human brain mitochondria or recombinant enzyme; selegiline used baculovirus-infected insect cell membranes with kynuramine. |
Why This Matters
The compound's MAO-B IC₅₀ of 115 nM places it in the sub-micromolar potency range comparable to clinically used agents, but its distinct 2-fluoroanilinocyclopentanol scaffold offers a non-propargylamine chemotype for structure–activity relationship (SAR) exploration and patent-expired lead optimization, making it a relevant chemical probe for neuroscience programs seeking reversible MAO-B inhibition without the irreversible mechanism of selegiline/rasagiline.
- [1] BindingDB BDBM50597772 / ChEMBL CHEMBL5170103. IC50 = 115 nM for human MAO-B using kynuramine substrate, 20 min incubation, fluorescence spectrophotometry. View Source
- [2] ScienceDirect: Safinamide. IC50 for MAO-B in human brain mitochondria = 79 nM; in human liver mitochondria = 52 nM. View Source
- [3] PMC Table 4. Lazabemide IC50 (MAO-B) = 0.063 ± 0.015 µM (63 nM). Also: Lazabemide IC50 = 30 nM (human MAO-B) from biozol.de. View Source
- [4] BindingDB BDBM15579: Selegiline IC50 = 42 nM for human MAO-B using kynuramine substrate. MedChemExpress: Selegiline IC50 = 51 nM. View Source
- [5] Rasagiline: in vitro IC50 for rat brain MAO-B = 4.43 ± 0.92 nM. Br J Pharmacol. 2001;132(2):500-506. View Source
